molecular formula C22H26ClN3O3 B2767845 2-({1-[2-(4-Chlorophenoxy)acetyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2320415-32-3

2-({1-[2-(4-Chlorophenoxy)acetyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one

Cat. No.: B2767845
CAS No.: 2320415-32-3
M. Wt: 415.92
InChI Key: BSCFZBPFGYDLDQ-UHFFFAOYSA-N
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Description

2-({1-[2-(4-Chlorophenoxy)acetyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a chlorophenoxy group, and a tetrahydrocinnolinone structure, making it a unique molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[2-(4-Chlorophenoxy)acetyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chlorophenoxyacetic acid with piperidine to form an intermediate, which is then reacted with tetrahydrocinnolinone under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-({1-[2-(4-Chlorophenoxy)acetyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like sodium hydroxide. The reactions are typically carried out under controlled temperatures and in specific solvents to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

2-({1-[2-(4-Chlorophenoxy)acetyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-({1-[2-(4-Chlorophenoxy)acetyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-[[1-[2-(4-Chlorophenoxy)acetyl]piperazin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one
  • 2-[[1-[2-(4-Chlorophenoxy)acetyl]piperidin-4-yl]methyl]-3-quinazolinone

Uniqueness

2-({1-[2-(4-Chlorophenoxy)acetyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one is unique due to its specific combination of functional groups and structural features.

Properties

IUPAC Name

2-[[1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O3/c23-18-5-7-19(8-6-18)29-15-22(28)25-11-9-16(10-12-25)14-26-21(27)13-17-3-1-2-4-20(17)24-26/h5-8,13,16H,1-4,9-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSCFZBPFGYDLDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC3CCN(CC3)C(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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